1-Methoxy-3-phenylpropane

描述

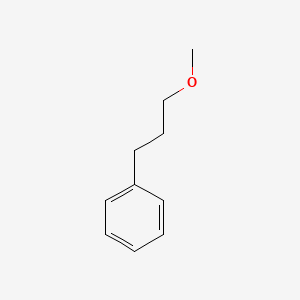

1-Methoxy-3-phenylpropane (CAS# 2046-33-5), also known as (3-methoxypropyl)benzene, is an aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a methoxy group (-OCH₃) attached to a three-carbon propyl chain linked to a benzene ring. Key identifiers include:

- SMILES: COCCCc1ccccc1

- InChIKey: FWJPBLZTIQGEGB-UHFFFAOYSA-N

- LogP (octanol-water): 2.70 ± 0.30, indicating moderate lipophilicity .

This compound is primarily utilized in organic synthesis and material science research due to its ether functional group, which confers stability and reactivity in nucleophilic substitution reactions. Experimental characterization methods such as FT-IR, NMR, and UV-vis spectroscopy are commonly employed to study its vibrational and electronic properties .

属性

CAS 编号 |

2046-33-5 |

|---|---|

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC 名称 |

3-methoxypropylbenzene |

InChI |

InChI=1S/C10H14O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI 键 |

FWJPBLZTIQGEGB-UHFFFAOYSA-N |

规范 SMILES |

COCCCC1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- LogP Trends : The methoxy ether group in this compound reduces lipophilicity compared to butoxybenzene (LogP 3.18), as shorter alkyl chains decrease hydrophobic interactions .

- Positional Isomerism : 1-Methoxy-4-propylbenzene (LogP 2.92) demonstrates how para-substitution alters electronic properties, enhancing resonance stabilization compared to the meta-substituted this compound .

- Functional Group Impact : The ketone in 1-(3-methoxyphenyl)propan-1-one introduces polarity, lowering LogP (1.91) and enabling hydrogen bonding, which is absent in ethers .

Spectroscopic and Electronic Properties

- This compound : FT-IR spectra show characteristic C-O-C stretching at 1100–1250 cm⁻¹ and aromatic C-H bends near 700–900 cm⁻¹. UV-vis absorption maxima occur at ~270 nm due to π→π* transitions in the benzene ring .

- Chalcone Derivatives (e.g., MPNP): Compounds like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone exhibit extended conjugation, resulting in red-shifted UV-vis peaks (~350 nm) and enhanced nonlinear optical (NLO) properties compared to simple ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。